(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Chiral Resolution Enantioselective Synthesis Peptide Conformation

For Boc/Bzl SPPS, only Boc-L-propargylglycine (not Fmoc analogs) ensures orthogonal protection stability. The (S)-enantiomer (≥98% ee) guarantees correct stereochemistry for biological recognition, unlike D-enantiomers or N-alkylated isomers. The terminal alkyne undergoes efficient CuAAC conjugation yielding neoglycopeptides and functionalized biomaterials. Scalable synthesis (92% yield) supports multigram delivery for medicinal chemistry campaigns. Choose this compound for your click chemistry and peptide synthesis needs.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 63039-48-5
Cat. No. B558219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
CAS63039-48-5
Synonyms63039-47-4; BOC-D-PRA-OHDCHA; BOC-D-PRA-OHDCHA; 09797_FLUKA; KM0687; AKOS025312273; Magnesium,bromo(2,5-dimethoxyphenyl)-; FT-0679750; Boc-D-propargyl-Gly-OHdicyclohexylammoniumsalt; Boc-D-2-propargylglycine(dicyclohexylammonium)salt; Boc-D-propargyl-Gly-OH(dicyclohexylammonium)salt; (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoicacid; dicha; (R)-2-(Boc-amino)-4-pentynoicacid(dicyclohexylammonium)salt
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyAMKHAJIFPHJYMH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS 63039-48-5): A Boc-Protected L-Propargylglycine Click Chemistry Building Block


(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine or Boc-Pra-OH, is an enantiomerically pure non-canonical amino acid derivative featuring a tert-butoxycarbonyl (Boc) N-protecting group and a terminal alkyne side chain . Its molecular formula is C₁₀H₁₅NO₄ with a molecular weight of 213.23 g/mol . The compound presents as an off-white to light yellow crystalline powder with a melting point of 85.5 °C [1] and exhibits a specific optical rotation of [α]/D 26.0±2.0° (c = 1 in methanol), confirming its (S)-enantiomeric configuration [1]. It is classified as a click chemistry reagent; the terminal alkyne moiety enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, facilitating site-specific bioconjugation and peptide functionalization .

Why Generic Substitution Fails for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid: Comparator Analysis


The term 'propargylglycine derivative' encompasses a family of compounds with distinct chemical and stereochemical identities that critically impact their performance in solid-phase peptide synthesis (SPPS) and click chemistry applications [1]. Substituting Boc-L-propargylglycine with a generic alternative—such as the D-enantiomer (Boc-D-propargylglycine), the Fmoc-protected analog (Fmoc-L-propargylglycine), the structurally distinct N-alkylated isomer Boc-N-(propargyl)-glycine, or the homolog Fmoc-L-homopropargylglycine—introduces significant variations in protecting group lability, chiral recognition, and steric accessibility of the alkyne . These differences directly affect deprotection kinetics during SPPS, the stereochemical integrity of the final peptide, and the efficiency of CuAAC conjugation [2]. The following quantitative evidence establishes the specific, measurable advantages of the target compound over these comparators.

Quantitative Differentiation Guide: (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid vs. Analogs


Enantiomeric Purity and Stereochemical Fidelity: Critical for Bioactive Peptide Conformation

The (S)-enantiomer of Boc-propargylglycine (CAS 63039-48-5) is synthesized to achieve high enantiomeric purity, with commercially available material specified at ≥98% ee [1]. This is in stark contrast to the D-enantiomer, Boc-D-propargylglycine (CAS 63039-46-3), which possesses an opposite chiral center and is functionally non-equivalent in biological systems . An enzymatic kinetic resolution using α-chymotrypsin on the racemic methyl ester yields N-Boc-L-propargylglycine with 92% yield at 88% ee, demonstrating a robust method for obtaining the desired L-isomer [2].

Chiral Resolution Enantioselective Synthesis Peptide Conformation Stereochemistry

Protecting Group Orthogonality: Boc vs. Fmoc in SPPS Workflow Compatibility

The tert-butoxycarbonyl (Boc) protecting group in the target compound (CAS 63039-48-5) is specifically cleaved under acidic conditions (e.g., trifluoroacetic acid) . This contrasts with the 9-fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-propargylglycine (CAS 121750-42-7), which requires basic conditions (e.g., piperidine) for deprotection . The Sigma-Aldrich product specification explicitly categorizes this compound with reaction suitability for 'Boc solid-phase peptide synthesis' . This orthogonal compatibility is essential for researchers employing Boc/Bzl SPPS strategies, where Fmoc-protected analogs would be incompatible due to premature deprotection or side reactions.

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS Orthogonality Boc Chemistry

Structural Isomerism: N-Alkylation vs. α-Carbon Substitution Determines Steric Accessibility for Click Chemistry

The target compound (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS 63039-48-5) bears the propargyl group on the α-carbon, making it an α-amino acid derivative . This is structurally distinct from Boc-N-(propargyl)-glycine (CAS 158979-29-4), an N-alkylated glycine derivative where the propargyl group is attached to the amine nitrogen rather than the α-carbon . The difference in substitution site alters the steric environment and electronic properties of the alkyne, directly impacting the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The α-substituted compound exhibits a predicted pKa of 3.53±0.10, whereas the N-alkylated analog shows a distinct melting point range (109-115 °C vs. 85.5 °C) and different HPLC purity specifications (≥99% vs. ≥98%) [1].

Click Chemistry CuAAC Steric Hindrance Bioconjugation

Chain Length Differentiation: Propargylglycine vs. Homopropargylglycine in Biological Recognition

While the target compound Boc-L-propargylglycine is a valuable building block for SPPS, its Fmoc-protected analog has been directly compared to Fmoc-L-homopropargylglycine (HPG) in the context of ribosomal peptide synthesis [1]. The study notes that 'propargylglycine is less expensive than HPG ($296/1g versus $938/(500mg) for the FmocAA-OH, Sigma)' [1]. However, a critical functional difference is that 'it is not accepted by wild-type methionyl-tRNA synthetase (MetRS) for expression in auxotrophic E. coli strains or in PURE system translation,' whereas HPG is readily accepted [1]. This defines a clear application-specific boundary: Boc-L-propargylglycine is optimal for SPPS applications, but for genetic code expansion or mRNA display requiring ribosomal incorporation, the homolog HPG is required.

Non-Canonical Amino Acid tRNA Synthetase Genetic Code Expansion Peptide Library

Synthetic Scalability and Purity: Optimized Protocols for Multigram Production

A patent specifically describes an optimized method for synthesizing N-Boc-L-propargylglycine, highlighting its utility as a key intermediate for 'high-potency, orally-active renin inhibitors' [1]. The method employs zinc-mediated addition of an organic halide to a glycine cation equivalent, yielding Boc-protected amino acid derivatives in 'high yield' [2]. For the target compound, kinetic resolution of the racemic methyl ester with α-chymotrypsin provides N-Boc-L-propargylglycine in 92% yield at 88% enantiomeric excess [3]. This demonstrates a scalable, industrially-relevant process that ensures both material throughput and enantiopurity, which is crucial for cost-effective procurement of research quantities.

Process Chemistry Multigram Synthesis Enantiopurity Scalability

High-Impact Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (Boc-L-Propargylglycine)


Solid-Phase Peptide Synthesis (SPPS) Using Boc/Benzyl Protection Strategy

This compound is specifically suited for Boc/Bzl SPPS workflows. The acid-labile Boc group is orthogonally stable under the basic conditions used for Fmoc deprotection, making it the required choice for peptides synthesized using Boc chemistry [1]. The alkyne functionality is introduced directly into the peptide sequence, enabling subsequent site-specific click chemistry conjugations after cleavage from the resin [2]. For researchers with established Boc-chemistry infrastructure, substituting with an Fmoc-protected analog would cause premature deprotection and synthesis failure.

Synthesis of Clickable Neoglycopeptides and Glycoconjugates

The terminal alkyne serves as a robust handle for CuAAC conjugation to azide-containing carbohydrates, biotin, or fluorophores. This is a core strategy for generating neoglycopeptides for vaccine design and studying carbohydrate-protein interactions [1]. The high enantiopurity (≥98% ee) ensures that the resulting glycoconjugate maintains the correct stereochemistry for biological recognition [2]. The α-carbon substitution positions the alkyne for optimal steric accessibility during the click reaction .

Preparation of Renin Inhibitor Intermediates in Pharmaceutical Process Chemistry

This compound is a key intermediate in the synthesis of high-potency, orally-active renin inhibitors, as explicitly stated in the patent literature [1]. The scalable, high-yielding synthesis (92% yield, 88% ee via enzymatic resolution) [2] provides a cost-effective and reliable route to multigram quantities of enantiopure material, which is essential for medicinal chemistry campaigns and process development .

Synthesis of Alkyne-Functionalized Polypeptides for Biomaterials

Boc-L-propargylglycine is used as a monomer for ring-opening polymerization of N-carboxyanhydrides (NCAs) to create well-defined, alkyne-functionalized homopolypeptides and copolypeptides [1]. These polymers serve as versatile precursors for creating complex macromolecular architectures via click chemistry, enabling the design of advanced biomaterials, drug delivery vehicles, and hydrogels [2]. The Boc protection allows for controlled deprotection and further functionalization.

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